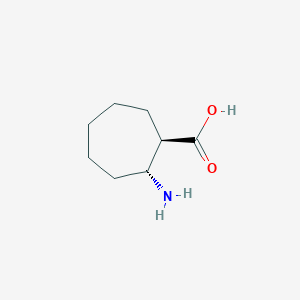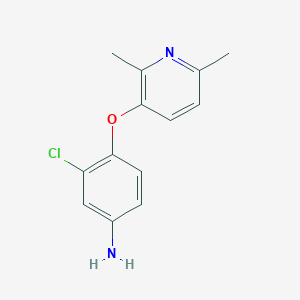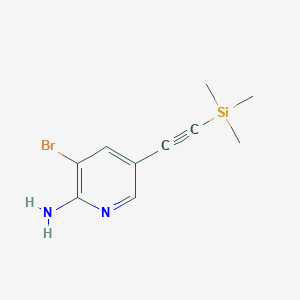
Cycloheptanecarboxylic acid, 2-amino-, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cycloheptanecarboxylic acid, 2-amino-, trans- is an organic compound with the molecular formula C8H15NO2 It belongs to the class of amino acids and features a seven-membered cycloheptane ring with a carboxylic acid group and an amino group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cycloheptanecarboxylic acid, 2-amino-, trans- can be synthesized through several methods. One common method involves the oxidation of cycloheptanone using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) . Another method includes the palladium-catalyzed hydrocarboxylation of cycloheptene .
Industrial Production Methods: In industrial settings, the production of cycloheptanecarboxylic acid, 2-amino-, trans- often involves large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: Cycloheptanecarboxylic acid, 2-amino-, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming amides or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Acyl chlorides, alcohols, and amines under acidic or basic conditions.
Major Products:
Oxidation: Cycloheptanone, cycloheptanecarboxylic acid.
Reduction: Cycloheptanol.
Substitution: Amides, esters.
Aplicaciones Científicas De Investigación
Cycloheptanecarboxylic acid, 2-amino-, trans- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biological systems and as a precursor for biologically active compounds.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of cycloheptanecarboxylic acid, 2-amino-, trans- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
Cyclopentanecarboxylic acid: A five-membered ring analog with similar chemical properties.
Cyclohexanecarboxylic acid: A six-membered ring analog used in similar applications.
Uniqueness: Cycloheptanecarboxylic acid, 2-amino-, trans- is unique due to its seven-membered ring structure, which provides distinct steric and electronic properties compared to its five- and six-membered ring analogs. This uniqueness makes it valuable in the synthesis of complex organic molecules and potential therapeutic agents.
Propiedades
Número CAS |
42418-84-8 |
|---|---|
Fórmula molecular |
C8H15NO2 |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
(1R,2R)-2-aminocycloheptane-1-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c9-7-5-3-1-2-4-6(7)8(10)11/h6-7H,1-5,9H2,(H,10,11)/t6-,7-/m1/s1 |
Clave InChI |
QKYSUVFRBTZYIQ-RNFRBKRXSA-N |
SMILES isomérico |
C1CC[C@H]([C@@H](CC1)N)C(=O)O |
SMILES canónico |
C1CCC(C(CC1)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethyl]sulfanyl-4,6-dimethylpyrimidine](/img/structure/B13873416.png)
![Methyl 2-[[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]amino]acetate](/img/structure/B13873420.png)







![tert-butyl N-[2-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl]carbamate](/img/structure/B13873448.png)




